4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate ATB-346 is anti- inflammatory agent, which is structurally an analogue of naproxen. ABT-346 exhibits anti-inflammatory properties similar to naproxen, but with substantially reduced gastrointestinal toxicity. ATB-346 suppressed colonic prostaglandin synthesis and whole blood thromboxane synthesis as effectively as naproxen, but did not induce any gastrointestinal injury. ATB-346 exerts superior chemopreventive effects to those of naproxen, while sparing the gastrointestinal tract of the injury normally associated with use of the parent drug. ATB-346 may therefore be an attractive agent for chemoprevention of colon cancer, and possibly of cancers in other tissues.
Brand Name: Vulcanchem
CAS No.: 1226895-20-0
VCID: VC0519645
InChI: InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)
SMILES: CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N
Molecular Formula: C21H19NO3S
Molecular Weight: 365.4 g/mol

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

CAS No.: 1226895-20-0

Inhibitors

VCID: VC0519645

Molecular Formula: C21H19NO3S

Molecular Weight: 365.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate - 1226895-20-0

CAS No. 1226895-20-0
Product Name 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Molecular Formula C21H19NO3S
Molecular Weight 365.4 g/mol
IUPAC Name (4-carbamothioylphenyl) 2-(6-methoxynaphthalen-2-yl)propanoate
Standard InChI InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)
Standard InChIKey YCNMAPLPQYQJFC-UHFFFAOYSA-N
SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N
Canonical SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N
Appearance Light yellow solid powder
Description ATB-346 is anti- inflammatory agent, which is structurally an analogue of naproxen. ABT-346 exhibits anti-inflammatory properties similar to naproxen, but with substantially reduced gastrointestinal toxicity. ATB-346 suppressed colonic prostaglandin synthesis and whole blood thromboxane synthesis as effectively as naproxen, but did not induce any gastrointestinal injury. ATB-346 exerts superior chemopreventive effects to those of naproxen, while sparing the gastrointestinal tract of the injury normally associated with use of the parent drug. ATB-346 may therefore be an attractive agent for chemoprevention of colon cancer, and possibly of cancers in other tissues.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(6-methoxy-napthalen-2-yl)-propionic acid 4-thiocarbamoyl-phenyl ester
ATB-346
Reference 1: Elsheikh W, Blackler RW, Flannigan KL, Wallace JL. Enhanced chemopreventive effects of a hydrogen sulfide-releasing anti-inflammatory drug (ATB-346) in experimental colorectal cancer. Nitric Oxide. 2014 Apr 18. pii: S1089-8603(14)00204-3. doi: 10.1016/j.niox.2014.04.006. [Epub ahead of print] PubMed PMID: 24747869.
2: Ekundi-Valentim E, Mesquita FP, Santos KT, de Paula MA, Florenzano J, Zanoni CI, Rodrigues L, de Nucci G, Teixeira SA, Ferreira HH, Wallace JL, Costa SK, Muscará MN. A comparative study on the anti-inflammatory effects of single oral doses of naproxen and its hydrogen sulfide (H2S)-releasing derivative ATB-346 in rats with carrageenan-induced synovitis. Med Gas Res. 2013 Nov 16;3(1):24. doi: 10.1186/2045-9912-3-24. PubMed PMID: 24237604; PubMed Central PMCID: PMC3843537.
3: Campolo M, Esposito E, Ahmad A, Di Paola R, Wallace JL, Cuzzocrea S. A hydrogen sulfide-releasing cyclooxygenase inhibitor markedly accelerates recovery from experimental spinal cord injury. FASEB J. 2013 Nov;27(11):4489-99. doi: 10.1096/fj.13-234716. Epub 2013 Jul 30. PubMed PMID: 23901068.
4: Blackler R, Syer S, Bolla M, Ongini E, Wallace JL. Gastrointestinal-sparing effects of novel NSAIDs in rats with compromised mucosal defence. PLoS One. 2012;7(4):e35196. doi: 10.1371/journal.pone.0035196. Epub 2012 Apr 9. PubMed PMID: 22496907; PubMed Central PMCID: PMC3322164.
5: Wallace JL, Caliendo G, Santagada V, Cirino G. Markedly reduced toxicity of a hydrogen sulphide-releasing derivative of naproxen (ATB-346). Br J Pharmacol. 2010 Mar;159(6):1236-46. doi: 10.1111/j.1476-5381.2009.00611.x. Epub 2010 Feb 1. PubMed PMID: 20128814; PubMed Central PMCID: PMC2848928.
PubChem Compound 25065981
Last Modified Nov 11 2021
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